molecular formula C6H6F2N2O4 B13147359 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid

Cat. No.: B13147359
M. Wt: 208.12 g/mol
InChI Key: WLSLXSFVTHDSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a difluoropropanoic acid moiety attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid typically involves the reaction of an appropriate amine with a difluoropropanoic acid derivative. One common method involves the use of dimethylaluminium chloride as a catalyst in tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropropanoic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidinones.

Scientific Research Applications

3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

    Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its biological activity and ability to interact with molecular targets make it a subject of interest for drug development.

    Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable tool for various research and industrial applications. The difluoropropanoic acid moiety can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C6H6F2N2O4

Molecular Weight

208.12 g/mol

IUPAC Name

3-(2,5-dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C6H6F2N2O4/c7-6(8,4(12)13)2-10-3(11)1-9-5(10)14/h1-2H2,(H,9,14)(H,12,13)

InChI Key

WLSLXSFVTHDSGB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(C(=O)O)(F)F

Origin of Product

United States

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